![molecular formula C8H12O3 B15071849 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one](/img/structure/B15071849.png)
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Hydroxy-2-oxaspiro[44]nonan-3-one is a spirocyclic compound characterized by a unique structure that includes a spiro[44]nonane core with a hydroxy group and an oxaspiro moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-2-oxaspiro[4One common method involves the use of a [3+2] cycloaddition reaction between a nitrile imine and an arylidenethiohydantoin . This reaction proceeds under mild conditions and provides the spirocyclic product in good yields.
Industrial Production Methods
Industrial production of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-pressure reactions and preparative high-performance liquid chromatography (HPLC) are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxaspiro moiety can be reduced to form a diol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the oxaspiro moiety can interact with enzymes and receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[4.4]nonan-1-oxyl: A spirocyclic compound with a similar core structure but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with distinct biological activities.
Uniqueness
(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one is unique due to its specific combination of hydroxy and oxaspiro functionalities, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1 |
Clave InChI |
WKCZDDXNJWASQB-ZCFIWIBFSA-N |
SMILES isomérico |
C1CCC2(C1)COC(=O)[C@H]2O |
SMILES canónico |
C1CCC2(C1)COC(=O)C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


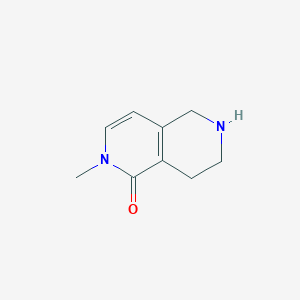
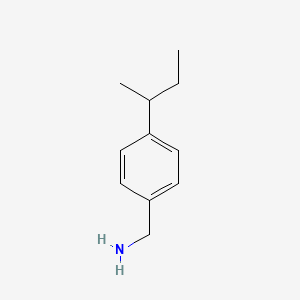
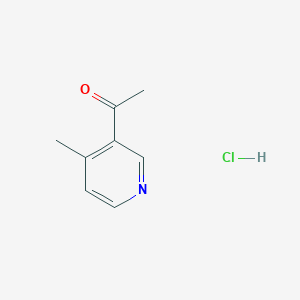
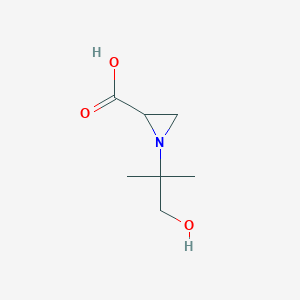

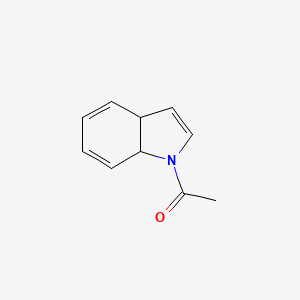
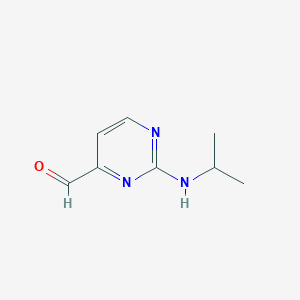

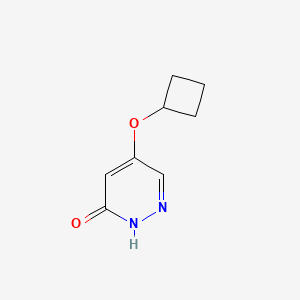
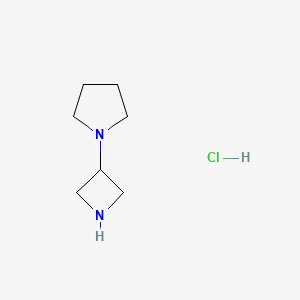
![2H-Isoxazolo[4,5-B]indole](/img/structure/B15071828.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone](/img/structure/B15071834.png)
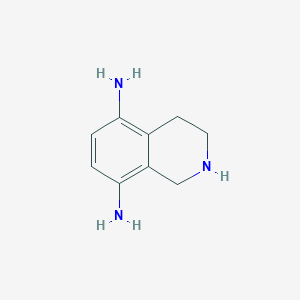
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
